2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C26H19ClN2O5 and its molecular weight is 474.9. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Compounds with a structure similar to the queried chemical have been synthesized and evaluated for their antibacterial activity. For example, novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were developed as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity due to the presence of the quinoline linkage (Bhoi, Borad, Parmar, & Patel, 2015).
Antitumor Activity
Similarly, derivatives of quinazolinone, a core structure related to the queried compound, have been synthesized and evaluated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer research (Al-Suwaidan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, which are structurally related to the queried compound. These studies involved spectroscopic, quantum mechanical studies, and molecular docking to understand their binding interactions with proteins like Cyclooxygenase 1 (COX1), besides their potential application in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis and reactions of pyranoquinolines, for instance, have been reported, where compounds like benzoyl-N-(6'-coumarinyl)-acetamides, upon further processing, yield novel heterocyclic compounds. These studies are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Mulwad & Dalvi, 2003).
properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c27-17-6-8-21-19(12-17)26(32)20(25(31)16-4-2-1-3-5-16)14-29(21)15-24(30)28-18-7-9-22-23(13-18)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSHRQFLNOYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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